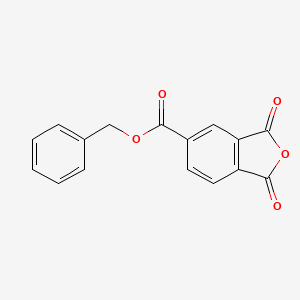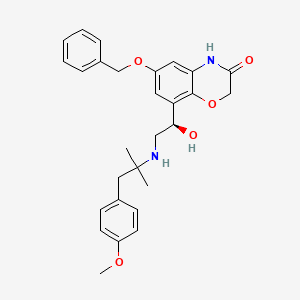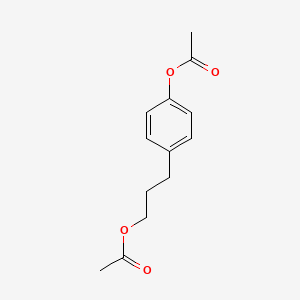
Bis(m-cresyl) p-Cresyl Phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(m-cresyl) p-Cresyl Phosphate: is an organophosphate compound with the chemical formula C21H21O4P and a molecular weight of 368.362801 g/mol . It is a light yellow, oily substance that is slightly soluble in chloroform and methanol . This compound is known for its use as a flame retardant and plasticizer in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(m-cresyl) p-Cresyl Phosphate typically involves the esterification of phosphoric acid with m-cresol and p-cresol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through distillation or other separation techniques to isolate the final product .
化学反应分析
Types of Reactions: Bis(m-cresyl) p-Cresyl Phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce phosphine derivatives .
科学研究应用
Chemistry: Bis(m-cresyl) p-Cresyl Phosphate is used as a flame retardant in polymers and resins, enhancing their fire resistance properties. It is also employed as a plasticizer to improve the flexibility and durability of plastic materials .
Biology and Medicine: In biological research, this compound is studied for its potential effects on cellular processes and enzyme activity. It is also investigated for its toxicological properties and potential health impacts .
Industry: In industrial applications, this compound is used in the manufacturing of flame-retardant materials, lubricants, and hydraulic fluids. Its ability to enhance the fire resistance and mechanical properties of materials makes it valuable in various sectors .
作用机制
The mechanism of action of Bis(m-cresyl) p-Cresyl Phosphate involves its interaction with molecular targets such as enzymes and cellular membranes. It can inhibit enzyme activity by binding to active sites or altering the enzyme’s conformation. Additionally, it can integrate into cellular membranes, affecting their fluidity and stability .
相似化合物的比较
Bis(p-cresyl) m-Cresyl Phosphate: This compound has a similar structure but differs in the position of the cresyl groups.
Triphenyl Phosphate: Another organophosphate compound used as a flame retardant and plasticizer.
Tris(2-chloroethyl) Phosphate: A chlorinated phosphate ester used in similar applications.
Uniqueness: Bis(m-cresyl) p-Cresyl Phosphate is unique due to its specific combination of cresyl groups, which impart distinct chemical and physical properties. Its effectiveness as a flame retardant and plasticizer, along with its relatively low toxicity compared to other organophosphates, makes it a valuable compound in various applications .
属性
CAS 编号 |
72016-32-1 |
|---|---|
分子式 |
C21H21O4P |
分子量 |
368.4 g/mol |
IUPAC 名称 |
bis(3-methylphenyl) (4-methylphenyl) phosphate |
InChI |
InChI=1S/C21H21O4P/c1-16-10-12-19(13-11-16)23-26(22,24-20-8-4-6-17(2)14-20)25-21-9-5-7-18(3)15-21/h4-15H,1-3H3 |
InChI 键 |
NYXFAYNODHAJAR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)OP(=O)(OC2=CC=CC(=C2)C)OC3=CC=CC(=C3)C |
同义词 |
Phosphoric Acid Bis(3-methylphenyl) 4-Methylphenyl Ester; Di-m-cresyl p-Cresyl Phosphate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







